molecular formula C27H27N5O2S B6564141 2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine CAS No. 946214-87-5

2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No. B6564141
CAS RN: 946214-87-5
M. Wt: 485.6 g/mol
InChI Key: MTNYEOXLDHHIKH-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a pyrimidine ring, and an acenaphthylene group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring and the pyrimidine ring are likely to contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing its efficacy and safety, studying its mechanism of action, and potentially conducting clinical trials .

properties

IUPAC Name

2-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O2S/c1-19-18-25(29-22-8-3-2-4-9-22)30-27(28-19)31-14-16-32(17-15-31)35(33,34)24-13-11-21-7-5-6-20-10-12-23(24)26(20)21/h2-9,11,13,18H,10,12,14-17H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNYEOXLDHHIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

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